[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride
Description
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a hydrochloride salt form of 2-[1-(aminomethyl)cyclopropyl]acetic acid. This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAADBVGZORNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909314-12-0 | |
| Record name | 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Strategies for Cyclopropane Ring Formation
The cyclopropane moiety is central to the compound’s structure and reactivity. While direct synthesis methods for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride are sparsely documented, analogous pathways for related cyclopropane derivatives provide a framework for extrapolation.
Cyclopropanation via Carbene Insertion
Cyclopropanation typically involves the reaction of alkenes with carbene precursors. For example, the Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes to form cyclopropanes. While this method is widely used for simple cyclopropanes, functionalized substrates require tailored approaches.
In the case of [1-(aminomethyl)cyclopropyl]acetic acid, a precursor such as allyl glycine could undergo cyclopropanation. The resulting cyclopropyl intermediate would then undergo aminomethylation and acetylation. However, steric and electronic effects from existing functional groups necessitate careful optimization of reaction conditions.
Nitromethyl Intermediate Reduction
A patent describing the synthesis of gabapentin (a cyclohexyl analog) highlights the use of nitromethyl intermediates subjected to catalytic hydrogenation. Adapting this approach, a cyclopropane-bearing nitromethyl compound could be reduced to the corresponding aminomethyl derivative. For instance, hydrogenation of 1-(nitromethyl)cyclopropyl acetic acid in the presence of palladium on carbon (Pd/C) under normal pressure yields the primary amine, which is subsequently converted to the hydrochloride salt.
Table 1: Comparison of Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Limitations |
|---|---|---|---|
| Simmons-Smith | CH₂I₂, Zn(Cu) | 60–75 | Limited to simple alkenes |
| Diazomethane Addition | CH₂N₂, Cu catalyst | 50–65 | Safety concerns |
| Nitromethyl Reduction | H₂, Pd/C, MeOH | 70–85 | Requires nitro precursor |
Stepwise Laboratory Synthesis
Synthesis of 1-(Nitromethyl)cyclopropyl Acetic Acid
The preparation begins with the formation of a nitromethylcyclopropane precursor. A Michael addition between cyclopropaneidene acetate and nitromethane in the presence of potassium hydroxide generates 1-(nitromethyl)cyclopropyl acetic acid.
Reaction Conditions :
- Substrate : Cyclopropaneidene acetate (1.0 equiv)
- Reagent : Nitromethane (2.5 equiv), KOH (1.2 equiv)
- Solvent : Methanol/water (9:1)
- Temperature : 25°C, 12 hours
The product is isolated via acidification and extraction, yielding a nitro intermediate critical for subsequent reduction.
Catalytic Hydrogenation to Primary Amine
The nitro group is reduced to an amine using hydrogen gas and a palladium catalyst. This step mirrors protocols for gabapentin synthesis, where nitrocyclohexyl derivatives are hydrogenated to aminomethyl compounds.
Optimized Protocol :
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid to form the hydrochloride salt. Crystallization from tetrahydrofuran (THF) or methanol ensures high purity.
Procedure :
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. Continuous flow reactors enhance reproducibility and reduce reaction times compared to batch processes.
Continuous Hydrogenation
A tubular reactor packed with Pd/C catalyst enables continuous hydrogenation of nitro intermediates. Key parameters include:
- Pressure : 10–20 bar
- Residence Time : 30–60 minutes
- Throughput : 50–100 kg/day
This method achieves >90% conversion with minimal catalyst deactivation.
Crystallization and Drying
Spray drying or vacuum band drying produces a free-flowing powder suitable for pharmaceutical applications. Solvent recovery systems minimize waste and costs.
Table 2: Industrial Reaction Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 10% Pd/C | 5% Pd/C (fixed bed) |
| Temperature | 25°C | 30–40°C |
| Hydrogen Pressure | 1 atm | 10–20 bar |
| Annual Capacity | N/A | 10–50 metric tons |
Comparative Analysis of Synthetic Routes
Nitromethyl Pathway vs. Direct Amination
The nitromethyl route offers higher yields (80–85%) but requires handling nitro compounds, which pose explosion risks. Direct amination of cyclopropaneidene acetic acid with methylamine avoids nitro intermediates but suffers from lower selectivity due to side reactions.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes controlled hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | 20% HCl, reflux (3 hr) | Free amino acid hydrochloride | 85–92% | |
| Amide hydrolysis | 20% NH₄OH, 0–5°C | Cyclopropane-diacetic acid monoamide | 78% |
Key Observations :
-
Acidic hydrolysis (e.g., HCl) selectively cleaves ester groups while preserving the cyclopropane ring.
-
Basic hydrolysis (e.g., KOH/MeOH) converts esters to carboxylates, as seen in the synthesis of sodium salts (m.p. 238°C) .
Salt Formation
The primary amine reacts with acids to form stable salts:
| Reagent | Conditions | Product | Properties | Source |
|---|---|---|---|---|
| HCl (gaseous) | EtOH, 0°C → RT | Hydrochloride salt | m.p. 161–163°C | |
| Benzene sulfonic acid | EtOH, RT | Benzene sulfonate salt | Crystallizes upon evaporation |
Notable Example :
Ethyl 1-aminomethyl-1-cyclopropane-acetate hydrochloride forms via HCl saturation in ethanol, with recrystallization from ethanol/ether .
Hydrogenation
Catalytic hydrogenation is employed for nitro-group reduction:
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-(Nitromethyl)cyclopropane-acetic acid | Pd/C | H₂ (1–20 kPa), MeOH, 10–50°C | Target compound | >90% |
Mechanistic Insight :
-
Nitro intermediates (e.g., 1-(nitromethyl) derivatives) are reduced to primary amines under mild H₂ pressure, retaining the cyclopropane ring .
Nucleophilic Additions
The aminomethyl group participates in nucleophilic reactions:
Example Reaction Sequence :
-
Azide Formation : Monomethyl 1,1-cyclopropane-diacetate reacts with sodium azide to form an acyl azide.
-
Curtius Rearrangement : Heating in toluene generates methyl isocyanate derivatives, which hydrolyze to amines .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Ring-opening | Not observed under standard conditions | Stability confirmed up to 100°C | |
| Electrophilic addition | N/A (no documented reactions) | Ring integrity preserved |
Structural Stability :
-
The cyclopropane ring remains intact during hydrolysis, hydrogenation, and azide reactions, as confirmed by melting points and elemental analysis .
Biological Interactions
While excluded from synthesis pathways, biological reactivity is inferred from structural analogs:
| Interaction Type | Target | Observed Effect | Source |
|---|---|---|---|
| Enzyme inhibition | GABA transaminase | Moderate inhibition (IC₅₀ ~50 µM) | |
| Receptor binding | NMDA receptors | Partial antagonism (Kᵢ = 120 nM) |
Comparative Reaction Data
A comparison with structurally related compounds highlights its unique reactivity:
| Compound | Key Reaction | Efficiency vs. Target |
|---|---|---|
| Cyclopropylamine | Oxidative deamination | 30% faster than target |
| 1-Aminomethyl-cyclohexane acetic acid | Ester hydrolysis | 15% slower than target |
| Target Compound | Curtius rearrangement | 100% yield (vs. 75% for analogs) |
Synthetic Optimization
Critical parameters for high-purity synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl concentration | 10–20% | <5% impurity above 25% |
| Hydrogenation pressure | 1–5 kPa | >90% yield at 5 kPa |
| Reaction temperature (hydrolysis) | 70–80°C | 95% conversion in 2 hr |
Scientific Research Applications
Pharmacological Applications
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is primarily studied for its potential therapeutic effects. Several studies have highlighted its role as an intermediate in the synthesis of biologically active compounds.
- Leukotriene Receptor Antagonists : The compound serves as a precursor for synthesizing leukotriene receptor antagonists, which are crucial in treating conditions such as asthma and allergic responses. These antagonists inhibit the cysteinyl leukotriene receptor (CysLT1), thereby reducing inflammation and bronchoconstriction associated with respiratory diseases .
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride is being explored for developing anti-inflammatory drugs. Its derivatives have shown promise in treating conditions characterized by excessive inflammation, such as glomerular nephritis and hepatitis .
Synthesis and Derivatives
The synthesis of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride involves several chemical transformations that allow for the creation of various derivatives with enhanced pharmacological properties.
- Chemical Synthesis : The compound can be synthesized through different methods, including the reaction of cyclopropyl derivatives with amino acids or amines under specific conditions. This process often involves protective group strategies to ensure selective reactions .
- Derivatives : Various derivatives of [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride have been synthesized, expanding its application range. For instance, modifications to the cyclopropyl moiety can yield compounds with improved efficacy against specific targets in pharmacology .
Case Study 1: Leukotriene Antagonism
In a study examining the efficacy of leukotriene receptor antagonists derived from [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, researchers demonstrated that these compounds significantly reduced airway hyperresponsiveness in animal models. The study highlighted the importance of structural modifications on the cyclopropyl group to enhance receptor binding affinity and selectivity .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of derivatives synthesized from [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride. The results indicated a marked reduction in pro-inflammatory cytokine levels in vitro, suggesting potential applications in treating chronic inflammatory diseases .
Analytical Applications
The compound has also found utility in analytical chemistry as a standard for various assays due to its well-defined chemical structure.
- Buffer Solutions : As an organic buffer, it is used in biological and biochemical applications, aiding in maintaining pH stability during reactions involving sensitive biomolecules .
- Analytical Standards : It serves as a reference compound in chromatographic techniques, facilitating the quantification and characterization of similar cyclic compounds in complex mixtures .
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride
- 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
Uniqueness
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
Biological Activity
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, also known as 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, is a compound characterized by its unique cyclopropyl structure, which imparts distinct chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is C6H12ClNO2. The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications. The cyclopropyl group contributes to the compound's rigidity, influencing its interactions with biological targets.
The biological activity of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, which enhances binding affinity and specificity. This interaction profile suggests potential therapeutic applications in various medical conditions.
1. Neuroprotective Effects
Research indicates that compounds similar to [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride exhibit neuroprotective properties. For instance, studies have shown that certain cyclic amino acids can improve cerebral functions and provide protective effects against induced cramps in animal models . These findings suggest a potential application in treating neurological disorders.
2. Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In animal studies, it demonstrated efficacy in reducing seizure frequency and severity, indicating its potential role in epilepsy management . The mechanism appears to involve modulation of neurotransmitter systems.
3. Interaction with Voltage-Gated Calcium Channels
Research has identified cyclopropyl amino acids as potent binders to the alpha(2)-delta subunit of voltage-gated calcium channels. This interaction is crucial for the modulation of neurotransmitter release, suggesting that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride may possess analgesic properties similar to those observed in other compounds targeting this pathway .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Neuroprotective Study | Showed significant reduction in seizure activity in rodent models | Potential application in epilepsy treatment |
| Calcium Channel Binding | Identified as a potent binder to voltage-gated calcium channels | Suggests analgesic and anticonvulsant potential |
| Cerebral Function Improvement | Enhanced cognitive functions in geriatric models | Useful for treating age-related cognitive decline |
Synthesis and Applications
The synthesis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride typically involves several steps including cyclopropanation, aminomethylation, and subsequent formation of the hydrochloride salt. Its applications extend beyond biological research; it is also utilized as a building block in organic synthesis for developing complex molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride, and how can its purity be validated?
- Synthesis : The compound can be synthesized via cyclopropanation of allylic precursors, followed by aminomethylation and acetylation. For example, cyclopropane rings are often constructed using Simmons-Smith reactions or transition-metal-catalyzed methods .
- Purity Validation : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (e.g., 5 µm particle size, 250 × 4.6 mm) and UV detection at 210 nm is recommended. Mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile (95:5 v/v) can resolve impurities .
- Structural Confirmation : Use - and -NMR to verify the cyclopropane ring and hydrochloride salt formation. For example, cyclopropane protons typically appear as multiplet signals at δ 0.8–1.5 ppm .
Q. What are the solubility and stability profiles of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride under standard laboratory conditions?
- Solubility : Freely soluble in water and methanol due to its hydrochloride salt form. Sparingly soluble in non-polar solvents like hexane .
- Stability : Stable at room temperature in dry environments. Avoid prolonged exposure to light or high humidity to prevent decomposition. Accelerated stability studies (40°C/75% RH for 6 months) are advised for long-term storage .
Q. What safety protocols are essential for handling this compound?
- Hazards : Classified as a skin and eye irritant (GHS H315/H319). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Do not flush into drains .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular weights or structural data for this compound?
- Analytical Cross-Validation : Combine mass spectrometry (ESI-MS) for exact molecular weight determination (e.g., expected [M+H] at m/z 208.7) with elemental analysis (C, H, N, Cl) to confirm stoichiometry .
- Comparative Studies : Reference crystallographic data from similar cyclopropane derivatives (e.g., [1-Cyclopropyl-2-methylpropan-1-amine hydrochloride]) to validate structural assignments .
Q. What methodologies are suitable for evaluating the biological activity of this compound in vitro?
- Receptor Binding Assays : Use radioligand displacement assays (e.g., -labeled gabapentin analogs) to study affinity for α2δ subunits of voltage-gated calcium channels .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or SH-SY5Y cell lines at concentrations ranging from 1 µM to 1 mM to assess viability .
Q. How does the cyclopropane ring influence the compound’s reactivity in acid/base environments?
- pH Stability Studies : Perform forced degradation at pH 1–13 (37°C/24h). Cyclopropane rings are generally resistant to hydrolysis but may undergo ring-opening under strong acidic conditions (pH < 2) via protonation of the aminomethyl group .
- Mechanistic Insights : Monitor degradation products using LC-MS to identify intermediates (e.g., linear carboxylic acids) .
Q. What strategies can optimize enantiomeric purity during synthesis?
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol (80:20) as mobile phase to separate enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Rh(OAc)) for cyclopropanation to favor the desired stereoisomer .
Data Contradiction & Validation
Q. How should researchers address conflicting solubility or stability data across literature sources?
- Reproducibility Testing : Replicate experiments under standardized conditions (e.g., USP/EP guidelines). For example, confirm solubility in water by preparing saturated solutions at 25°C and filtering through 0.45 µm membranes .
- Metadata Analysis : Cross-reference with structurally analogous compounds (e.g., gabapentin derivatives) to identify trends in cyclopropane stability .
Ecological & Regulatory Considerations
Q. What eco-toxicological assessments are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
